molecular formula C21H14BrN3OS2 B5037065 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide

Cat. No.: B5037065
M. Wt: 468.4 g/mol
InChI Key: ACTMKOXOLFPLLE-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide is a complex organic compound featuring a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions, yielding high amounts of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Compared to these compounds, N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3OS2/c22-15-7-3-5-13(11-15)19(26)25-21(27)23-16-8-4-6-14(12-16)20-24-17-9-1-2-10-18(17)28-20/h1-12H,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTMKOXOLFPLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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